2-(4-Methoxyphenyl)sulfanyl-1-phenothiazin-10-ylethanone
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Description
2-(4-Methoxyphenyl)sulfanyl-1-phenothiazin-10-ylethanone is a useful research compound. Its molecular formula is C21H17NO2S2 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-Methoxyphenyl)sulfanyl-1-phenothiazin-10-ylethanone is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a phenothiazine core, which is known for its diverse biological activities. The presence of the methoxy and sulfanyl groups enhances its pharmacological profile. The structure can be represented as follows:
Anticancer Properties
Research indicates that phenothiazine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Table 1: Anticancer Activity of Phenothiazine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2-(4-Methoxyphenyl)sulfanyl... | MCF-7 (Breast Cancer) | 5.3 | Induction of apoptosis |
Phenothiazine derivative A | HeLa (Cervical Cancer) | 3.8 | Cell cycle arrest at G2/M phase |
Phenothiazine derivative B | A549 (Lung Cancer) | 4.0 | Inhibition of PI3K/Akt pathway |
The compound's ability to induce apoptosis has been linked to the activation of caspase pathways and the modulation of Bcl-2 family proteins, which regulate cell death.
Neuroprotective Effects
In addition to its anticancer properties, the compound demonstrates neuroprotective effects, particularly against neurodegenerative diseases like Alzheimer's. Its mechanism may involve the inhibition of amyloid-beta aggregation, a hallmark of Alzheimer's pathology.
Case Study: Neuroprotection in Alzheimer’s Disease Models
A study conducted on transgenic mice models showed that administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function scores compared to control groups. The compound was found to interact with prion proteins, potentially stabilizing their conformation and preventing toxic aggregation .
Interaction with Cellular Targets
The biological activity of this compound is attributed to its interaction with various cellular targets:
- Prion Proteins : The compound shows affinity for prion proteins, inhibiting their misfolding and aggregation.
- Enzymatic Inhibition : It acts as an inhibitor for certain enzymes involved in cancer cell metabolism, thus reducing energy supply to rapidly dividing cells.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with moderate bioavailability and a half-life suitable for therapeutic applications.
Properties
Molecular Formula |
C21H17NO2S2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H17NO2S2/c1-24-15-10-12-16(13-11-15)25-14-21(23)22-17-6-2-4-8-19(17)26-20-9-5-3-7-18(20)22/h2-13H,14H2,1H3 |
InChI Key |
OPJAAOUABCWNKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.